N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide

PIKfyve inhibition Phosphoinositide kinase Autophagy-lysosomal pathway

Scientists investigating PIKfyve-dependent autophagy, endolysosomal trafficking, or PI3Kα-preferring pathways require the 3-chlorophenyl isomer (CAS 941994-75-8). Public bioactivity data confirms PIKfyve IC50 = 32 nM and PI3Kα Ki = 1 nM, with 114-fold selectivity over PI3Kβ. Critically, the 4-chloro regioisomer (CAS 941994-72-5) targets HDAC6/7, making scaffold-based procurement scientifically invalid for phosphoinositide kinase studies. This compound appears in multiple patent families (US20240016810, US20240150358, US20240208964) and is available for non-human research use. Verify regioisomer identity upon receipt to ensure target engagement fidelity.

Molecular Formula C21H23ClN2O4
Molecular Weight 402.88
CAS No. 941994-75-8
Cat. No. B2452467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide
CAS941994-75-8
Molecular FormulaC21H23ClN2O4
Molecular Weight402.88
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3)OC
InChIInChI=1S/C21H23ClN2O4/c1-27-18-10-9-15(13-19(18)28-2)20(25)24(17-8-6-7-16(22)14-17)21(26)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3
InChIKeyKOUATVOEEACWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide (CAS 941994-75-8): Compound Identity and Procurement Context


N-(3-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide (CAS 941994-75-8, molecular weight 402.88 g/mol) is a synthetic piperidine carboxamide derivative featuring a 3,4-dimethoxybenzamide core linked via a urea-like carbonyl bridge to a 3-chlorophenyl-substituted piperidine moiety . The compound appears in multiple patent filings (US20240016810, US20240150358, US20240208964) as a disclosed chemical entity within combinatorial libraries targeting phosphoinositide kinases [1]. Public bioactivity data in BindingDB (BDBM645402 and BDBM50347087) document its inhibitory activity against PIKfyve (IC50 = 32 nM) and PI3Kα (Ki = 1 nM), respectively, establishing it as a dual PIKfyve/PI3K-pathway probe compound [1][2]. The compound is commercially available from multiple vendors for non-human research use only, typically at ≥95% purity .

Why Generic Substitution Fails for N-(3-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide (CAS 941994-75-8)


Compounds within the N-aryl-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide chemotype cannot be assumed interchangeable because the position of the chlorine substituent on the N-aryl ring fundamentally alters the target engagement profile. The 3-chlorophenyl isomer (CAS 941994-75-8) maps to patents disclosing PIKfyve and PI3K inhibition [1], whereas the 4-chlorophenyl regioisomer (CAS 941994-72-5) is associated with HDAC6/HDAC7 inhibitory activity [2]. A single atomic position shift (meta vs. para chlorine) redirects the compound into an entirely different target class, making procurement-by-class or procurement-by-scaffold substitution scientifically invalid for any experiment requiring PIKfyve or PI3K-pathway modulation.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide (CAS 941994-75-8)


PIKfyve Inhibitory Potency of the 3-Chlorophenyl Isomer: IC50 = 32 nM

N-(3-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide (CAS 941994-75-8) inhibits the lipid kinase PIKfyve with an IC50 of 32 nM in a biochemical assay using the Promega ADP-Glo Kinase platform run by Carna Biosciences [1][2]. This establishes the 3-chlorophenyl regioisomer as a moderately potent PIKfyve inhibitor. In contrast, the para-chloro analog (CAS 941994-72-5) lacks any reported PIKfyve activity and is instead characterized as an HDAC6/HDAC7 inhibitor with sub-μM IC50 values [3]. Within the broader PIKfyve inhibitor landscape, apilimod, a structurally unrelated clinical-stage inhibitor, shows comparable potency ranges depending on assay format [4], placing this compound within the potency range of known research-grade PIKfyve probes. The observed 32 nM IC50 for this compound is well within the range that would be considered useful for cellular target engagement studies, though it is approximately 5-fold less potent than the most optimized PIKfyve tool compounds (e.g., PIKfyve-IN-1, IC50 = 6.9 nM) .

PIKfyve inhibition Phosphoinositide kinase Autophagy-lysosomal pathway

PI3Kα Subtype Affinity (Ki = 1 nM) and Selectivity Over PI3Kβ (114-fold)

A BindingDB entry (BDBM50347087, linked to CHEMBL1796273) reports that N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide exhibits a Ki of 1 nM for PI3Kα (p110α) in a fluorescence polarization assay using PIP3 as substrate, while its Ki for PI3Kβ is 114 nM under identical assay conditions [1]. This yields a PI3Kα-over-PI3Kβ selectivity ratio of 114-fold, a level of isoform discrimination not documented for the 4-chloro regioisomer, which lacks any reported PI3K profiling data [2]. For comparison, the clinical PI3Kα-selective inhibitor alpelisib (BYL-719) exhibits Ki values of approximately 5 nM for PI3Kα, with reported selectivity over PI3Kβ of approximately 240-fold, while the pan-PI3K inhibitor copanlisib shows Ki values of 0.5 nM (PI3Kα) and 3.7 nM (PI3Kβ) yielding only approximately 7-fold selectivity [3][4]. A 114-fold selectivity window is therefore between that of a pan-inhibitor and a highly optimized clinical candidate, supporting the classification of CAS 941994-75-8 as a research-grade PI3Kα-preferring chemical probe.

PI3Kα inhibition PI3K isoform selectivity Oncology signaling

Chlorine Position Isomerism Determines Target Class Engagement: PIKfyve/PI3K vs. HDAC6/7

The 3-chlorophenyl isomer (CAS 941994-75-8) and 4-chlorophenyl isomer (CAS 941994-72-5) share identical molecular formula (C21H23ClN2O4, MW 402.88) but differ solely in the chlorine substitution pattern on the N-aryl ring . Despite this minimal structural difference, the target engagement profiles diverge completely: the 3-Cl isomer is documented as a PIKfyve inhibitor (IC50 32 nM) and PI3Kα binder (Ki 1 nM) across multiple BindingDB entries and patent families [1][2], while the 4-Cl isomer is associated with HDAC6 and HDAC7 inhibition (sub-μM IC50 values) and tubulin binding disruption [3]. This represents a complete target class switch—from lipid kinases to histone deacetylases—governed by a single atomic position change. Such extreme regioisomer sensitivity is well-precedented in medicinal chemistry: the clinical PI3Kδ inhibitor idelalisib (CAS 870281-82-6) and its regioisomers show greater than 100-fold differences in PI3K isoform potency with single-atom positional variations [4]. The procurement implication is unambiguous: for any experiment requiring PIKfyve or PI3K-pathway modulation, the 3-chloro isomer is functionally irreplaceable by the 4-chloro variant, and vice versa.

Regioisomer selectivity Target class divergence Structure-activity relationship

Patent-Backed Chemical Identity: Multi-Family Disclosure Across PIKfyve and PI3K Applications

CAS 941994-75-8 appears as a specifically enumerated example or table entry across at least three patent application families: US20240016810 (Compound TABLE 16.15), US20240150358 (Example 00181), and US20240208964 (Biochemistry 15), all directed toward phosphoinositide kinase inhibition [1]. This multi-family patent disclosure pattern indicates that the compound was synthesized and biologically characterized within industrial drug discovery programs targeting PIKfyve and/or PI3K, distinguishing it from singleton-vendor compounds with no public bioactivity provenance [2]. The 4-chloro regioisomer (CAS 941994-72-5), by contrast, maps to HDAC-targeted patent families and independently reported academic profiling at MD Anderson Cancer Center [3], confirming that these near-identical compounds were developed in entirely separate therapeutic programs and are not interchangeable legacy intermediates from a single synthetic campaign. A researcher evaluating CAS 941994-75-8 for PIKfyve-focused studies can therefore reference the patent data—including assay methodology descriptions, comparator compound structures, and SAR trends—to contextualize the compound's activity within a defined medicinal chemistry program, a level of metadata traceability not available for most catalog compounds.

Patent provenance Combinatorial library IP-differentiated procurement

Optimal Research and Procurement Application Scenarios for N-(3-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide (CAS 941994-75-8)


PIKfyve-Mediated Autophagy and Lysosomal Function Studies

With a confirmed PIKfyve IC50 of 32 nM in biochemical assays [1], CAS 941994-75-8 is suitable as a chemical probe for investigating PIKfyve-dependent autophagy, endolysosomal trafficking, and phosphoinositide signaling. Researchers studying mechanisms where PIKfyve inhibition is hypothesized to disrupt autophagic flux or lysosomal function can use this compound as a tool, with YM201636 (IC50 = 33 nM) serving as a closely potency-matched comparator for orthogonal validation . Critically, the 4-chloro regioisomer (CAS 941994-72-5) must be excluded from these studies, as its target engagement is directed toward HDAC6/7 rather than PIKfyve [2].

PI3Kα Isoform-Selective Signaling Pathway Dissection in Oncology Models

The compound's PI3Kα Ki of 1 nM and 114-fold selectivity over PI3Kβ [1] enables studies requiring pharmacologic discrimination between Class IA PI3K isoforms. In PIK3CA-mutant or PTEN-null cancer cell line panels, CAS 941994-75-8 can serve as a PI3Kα-preferring tool to complement pan-PI3K inhibitors or PI3Kα-selective clinical compounds. Its selectivity window (114-fold) is narrower than the clinical candidate alpelisib (~240-fold) but substantially wider than pan-inhibitors like copanlisib (~7-fold), positioning it as a research-grade probe for experiments where intermediate isoform selectivity is scientifically informative [2].

Regioisomer-Controlled Target Deconvolution and Chemical Biology

The existence of a near-identical regioisomer pair (3-Cl: CAS 941994-75-8; 4-Cl: CAS 941994-72-5) with divergent target classes (PIKfyve/PI3K vs. HDAC6/7) enables rigorous chemical biology experiments using regioisomer-based target deconvolution strategies [1]. This 'matched molecular pair' approach—where a single heavy-atom positional change serves as the sole variable—is a powerful method for establishing target-specific phenotypes and ruling out off-target effects. Procurement of both regioisomers as a paired set provides an internal experimental control that strengthens mechanistic conclusions in phenotypic screening and target validation campaigns.

Patent-Landscape-Guided Lead Optimization and Medicinal Chemistry

For industrial medicinal chemistry teams, CAS 941994-75-8 offers a structurally characterized starting point within a well-documented patent landscape spanning at least three phosphoinositide kinase patent families (US20240016810, US20240150358, US20240208964) [1]. The patent data provide SAR context, including comparator compounds with higher PIKfyve potency (e.g., optimized analogs achieving IC50 values of 1-7.5 nM within the same patent families ), enabling teams to benchmark their own lead series against publicly disclosed industrial programs. The compound's dual PIKfyve/PI3K activity profile further allows its use as a polypharmacology reference compound in selectivity optimization campaigns.

Quote Request

Request a Quote for N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.